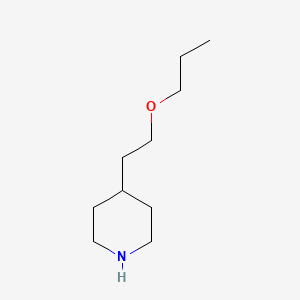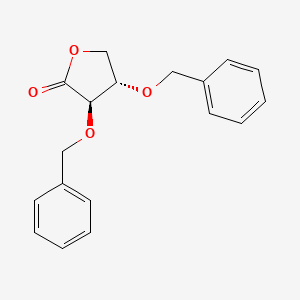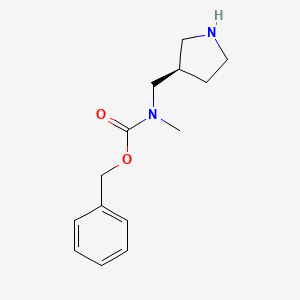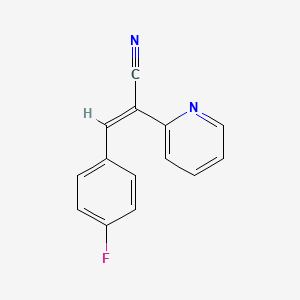
3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile is an organic compound that features a fluorinated phenyl group and a pyridyl group attached to an acrylonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile typically involves the reaction of 4-fluorobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, forming the desired acrylonitrile compound. The reaction conditions often include solvents like ethanol or methanol and are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced nitrile or amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, reduced nitriles.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl group and pyridyl moiety allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-2-(2-pyridyl)acrylonitrile: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)-2-(2-pyridyl)acrylonitrile: Similar structure but with a methyl group instead of fluorine.
3-(4-Bromophenyl)-2-(2-pyridyl)acrylonitrile: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C14H9FN2 |
|---|---|
Peso molecular |
224.23 g/mol |
Nombre IUPAC |
(E)-3-(4-fluorophenyl)-2-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C14H9FN2/c15-13-6-4-11(5-7-13)9-12(10-16)14-3-1-2-8-17-14/h1-9H/b12-9- |
Clave InChI |
KGWWJKYVPSJOCC-XFXZXTDPSA-N |
SMILES isomérico |
C1=CC=NC(=C1)/C(=C\C2=CC=C(C=C2)F)/C#N |
SMILES canónico |
C1=CC=NC(=C1)C(=CC2=CC=C(C=C2)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


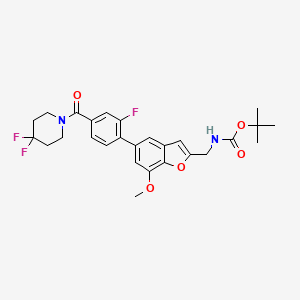
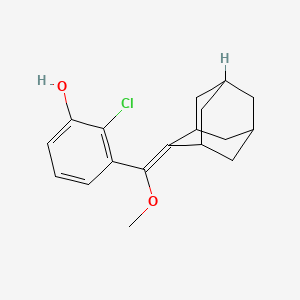
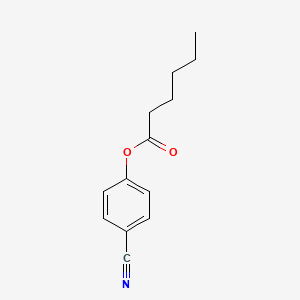
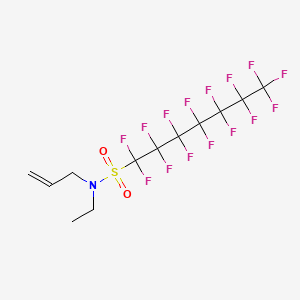


![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)
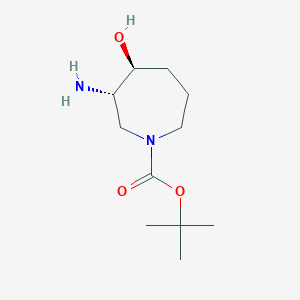
![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)

